

Application Notes and Protocols for Reconstituting and Utilizing J-104129

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Compound of Interest

Compound Name: J-104129

Cat. No.: B10787851

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and experimental use of **J-104129**, a potent and selective M3 muscarinic receptor antagonist. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological properties of this compound.

Compound Information

J-104129 is a selective antagonist of the M3 muscarinic acetylcholine receptor.^{[1][2]} Its selectivity for the M3 receptor subtype over M2 and M1 receptors makes it a valuable tool for studying the physiological and pathological roles of M3 receptor signaling.^[1]

Table 1: Chemical and Physical Properties of **J-104129**

Property	Value	Reference
Chemical Name	(α R)- α -Cyclopentyl- α -hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate	[1]
Molecular Formula	C ₂₄ H ₃₆ N ₂ O ₂ ·C ₄ H ₄ O ₄	[1]
Molecular Weight	500.63 g/mol	[1][3]
Appearance	White to beige powder	[4]
Purity	≥98% (HPLC)	[1][4]
Storage	Store at 2-8°C	[4]

Table 2: Solubility of **J-104129**

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference
DMSO	50.06	100	[1]
Ethanol	25.03	50	[1]

Table 3: Pharmacological Properties of **J-104129**

Parameter	Species	Receptor	Value	Reference
Ki	Human	M3	4.2 nM	[1]
Ki	Human	M1	19 nM	[1]
Ki	Human	M2	490 nM	[1]
KB	Rat Trachea	M3	3.3 nM	[1]
KB	Rat Right Atria	M2	170 nM	[1]

Reconstitution of J-104129 Powder

Proper reconstitution of **J-104129** is critical for accurate and reproducible experimental results. The following protocol outlines the steps for preparing stock solutions.

Materials:

- **J-104129** powder
- Dimethyl sulfoxide (DMSO), sterile
- Ethanol (200 proof), sterile
- Sterile, amber microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips

Protocol:

- **Aseptic Technique:** Perform all reconstitution steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- **Solvent Selection:** Choose the appropriate solvent based on the experimental requirements. DMSO is recommended for preparing high-concentration stock solutions.
- **Calculating the Required Volume:** To prepare a stock solution of a specific concentration, use the following formula:

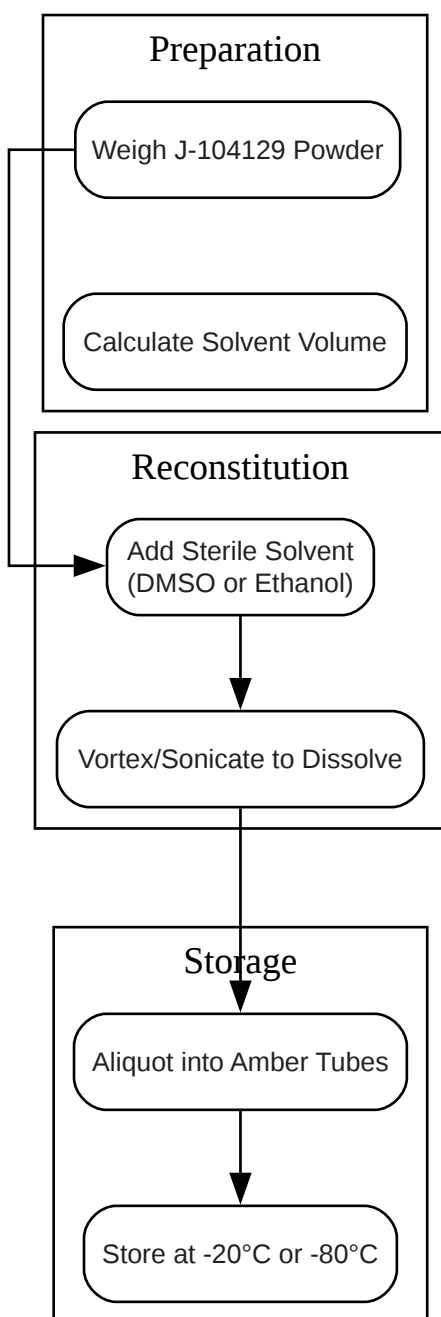
$$\text{Volume of Solvent } (\mu\text{L}) = (\text{Mass of } \mathbf{J-104129} \text{ (mg)} / 500.63 \text{ g/mol}) / \text{Desired Concentration (mol/L)} * 1,000,000$$

Example: To prepare 1 mL of a 10 mM stock solution from 5 mg of **J-104129**: Volume of DMSO (μL) = (5 mg / 500.63 g/mol) / 0.010 mol/L * 1,000,000 = 998.7 μL

- **Reconstitution:**
 - Carefully weigh the desired amount of **J-104129** powder.

- Add the calculated volume of sterile DMSO or ethanol to the vial containing the powder.
- Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Sonication may be used to aid dissolution if necessary.^[5]
- Storage of Stock Solutions:
 - Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
 - Store the stock solutions at -20°C for up to 3 months or at -80°C for up to 1 year.^[5]

Figure 1: Reconstitution Workflow



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Caption: Workflow for reconstituting **J-104129** powder.

Experimental Protocols

J-104129 can be used in a variety of in vitro and in vivo experiments to study M3 muscarinic receptor function. Below are example protocols for common assays.

This assay measures the ability of **J-104129** to inhibit the increase in intracellular calcium concentration induced by an M3 receptor agonist.

Materials:

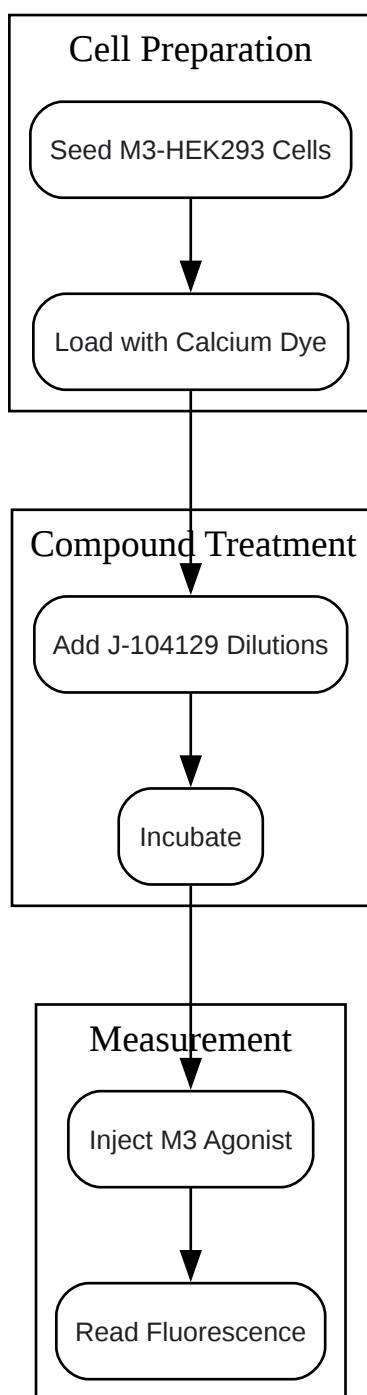
- Human Embryonic Kidney (HEK293) cells stably expressing the human M3 muscarinic receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Calcium-sensitive fluorescent dye (e.g., Fluo-8).
- M3 receptor agonist (e.g., Carbachol).
- **J-104129** stock solution.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Black-walled, clear-bottom 96-well or 384-well microplates.
- Fluorescence plate reader with automated injection capabilities.

Protocol:

- Cell Seeding: Seed the M3-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.
- Dye Loading:
 - Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
 - Remove the cell culture medium and add the dye solution to each well.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Compound Addition (Antagonist Plate):
 - Prepare a serial dilution of **J-104129** in assay buffer at 2x the final desired concentrations.

- Add the **J-104129** dilutions to the wells containing the dye-loaded cells.
- Incubate at room temperature for 15-30 minutes.
- Agonist Addition and Signal Detection:
 - Prepare the M3 agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (e.g., EC_{80}).
 - Place the microplate in the fluorescence plate reader.
 - Set the reader to record fluorescence intensity over time (e.g., Ex/Em = 490/525 nm for Fluo-8).
 - Initiate reading and, after establishing a baseline, inject the agonist into each well.
 - Continue recording the fluorescence signal for 1-2 minutes.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Plot the response as a function of the **J-104129** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC_{50} value of **J-104129**.

Figure 2: Calcium Mobilization Assay Workflow



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Caption: Workflow for the in vitro calcium mobilization assay.

This competitive binding assay determines the affinity (K_i) of **J-104129** for the M3 muscarinic receptor.

Materials:

- Cell membranes prepared from cells expressing the human M3 muscarinic receptor.
- Radiolabeled M3 receptor antagonist (e.g., [³H]-4-DAMP).
- **J-104129** stock solution.
- Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like atropine).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Glass fiber filter mats.
- Scintillation cocktail.
- Scintillation counter.

Protocol:

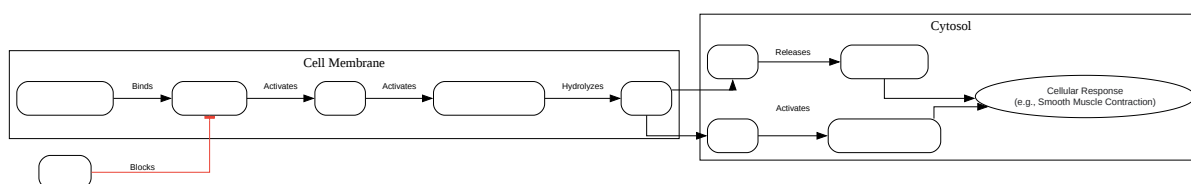
- Assay Setup: In a 96-well plate, combine the following in each well:
 - Cell membranes (typically 20-50 µg of protein).
 - Radiolabeled ligand at a concentration near its K_d.
 - A serial dilution of **J-104129** or buffer (for total binding) or the non-specific binding control.
 - Assay buffer to reach the final reaction volume.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

- Scintillation Counting:
 - Dry the filter mat.
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity in a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from all other measurements to obtain specific binding.
 - Plot the percentage of specific binding as a function of the **J-104129** concentration.
 - Fit the data to a one-site competition model to determine the IC_{50} .
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

M3 Muscarinic Receptor Signaling Pathway

J-104129 acts by blocking the signaling cascade initiated by the binding of acetylcholine (ACh) to the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[5]

Figure 3: M3 Muscarinic Receptor Signaling Pathway



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Caption: Antagonism of the M3 receptor signaling pathway by **J-104129**.

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- To cite this document: BenchChem. [Application Notes and Protocols for Reconstituting and Utilizing J-104129]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787851#reconstituting-j-104129-from-powder-for-experiments]

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